molecular formula C16H17BrClN3O3 B7887486 Halofuginone CAS No. 7695-84-3

Halofuginone

Numéro de catalogue: B7887486
Numéro CAS: 7695-84-3
Poids moléculaire: 414.7 g/mol
Clé InChI: LVASCWIMLIKXLA-CABCVRRESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Halofuginone is a low molecular weight quinazolinone alkaloid, and a potent inhibitor of collagen alpha1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. This compound also effectively suppresses tumor progression and metastasis in mice. Collgard Biopharmaceuticals is developing this compound for the treatment of scleroderma and received orphan drug designation from the U.S. Food and Drug Administration in March, 2000.
This compound is a natural product found in Hydrangea febrifuga with data available.
This compound is an orally-active quinazolinone alkaloid with potential antineoplastic activity. This compound interferes with the signaling pathway of transforming growth factor beta (TGF beta) and inhibits expression of matrix metalloproteinase 2, thereby inhibiting collagen type I synthesis and inducing extracellular matrix degradation, resulting in inhibition of angiogenesis, tumor growth, or metastasis.

Activité Biologique

Halofuginone, an alkaloid derived from the plant Dichroa febrifuga, has garnered significant attention for its diverse biological activities. Initially approved by the FDA in the 1980s for preventing coccidiosis in poultry, recent research has expanded its applications to include cancer therapy, fibrosis treatment, and as a potential antiviral agent against SARS-CoV-2. This article reviews the multifaceted biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits its biological effects primarily through two key mechanisms:

  • Inhibition of TGF-β Signaling :
    • This compound inhibits the phosphorylation of Smad3, a critical mediator in the TGF-β signaling pathway. This inhibition prevents the transition of fibroblasts to myofibroblasts, thereby reducing fibrosis. Studies have demonstrated that this compound can lower collagen production in various cell types, including fibroblasts and hepatic stellate cells .
  • Prolyl-tRNA Synthetase Inhibition :
    • In the context of malaria, this compound inhibits prolyl-tRNA synthetase (ProRS), disrupting protein synthesis in Plasmodium falciparum. This action leads to an amino acid starvation response within the parasite, ultimately impairing its growth and replication .

Therapeutic Applications

This compound's diverse biological activities have led to several therapeutic applications:

  • Cancer Treatment :
    This compound has shown promise in inhibiting tumor growth and metastasis across various cancer types. For instance, it has been effective in reducing tumor migration and invasion in lung cancer models and inhibiting angiogenesis in glioma spheroids .
  • Fibrosis :
    The compound's ability to modulate TGF-β signaling pathways makes it a candidate for treating fibrosis-related diseases. Research indicates that this compound can effectively reduce collagen synthesis and promote wound healing by targeting fibrotic pathways .
  • Antiviral Activity :
    In recent studies, this compound has been evaluated for its efficacy against SARS-CoV-2. A phase II clinical trial indicated that while it was safe and well-tolerated among non-hospitalized adults with mild to moderate COVID-19, it did not significantly reduce viral load compared to placebo .

Table 1: Summary of this compound's Biological Activities

Activity Mechanism Application Study Reference
Inhibition of FibrosisTGF-β/Smad3 pathway inhibitionTreatment of fibrotic diseases
Anticancer EffectsInhibition of tumor migration/invasionCancer therapy
Antimalarial EffectsProRS inhibitionTreatment of malaria
Antiviral EffectsImmune modulationCOVID-19 treatment

Key Case Studies

  • Cancer Models :
    In a study examining lung cancer cell lines treated with this compound, significant reductions in cell proliferation and increased apoptosis were observed. The compound also inhibited angiogenesis in xenograft models .
  • Fibrosis Research :
    Animal models demonstrated that this compound treatment led to reduced collagen deposition in liver fibrosis models, highlighting its potential as a therapeutic agent for liver diseases .
  • COVID-19 Trial :
    The HALOS trial assessed this compound's safety and efficacy in non-hospitalized adults with COVID-19. Results indicated no significant difference in viral load decay compared to placebo but affirmed the drug's safety profile .

Propriétés

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVASCWIMLIKXLA-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339439
Record name (-)-Halofuginone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation.
Record name Halofuginone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

55837-20-2, 868851-54-1, 7695-84-3
Record name Halofuginone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofuginone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofuginone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Halofuginone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOFUGINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HALOFUGINONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.